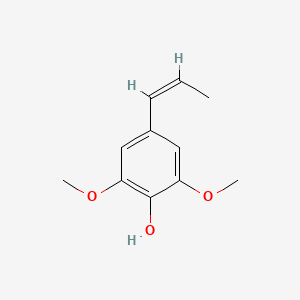

(Z)-2,6-dimethoxy-4-propenylphenol

Description

Properties

CAS No. |

26624-13-5 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2,6-dimethoxy-4-[(Z)-prop-1-enyl]phenol |

InChI |

InChI=1S/C11H14O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h4-7,12H,1-3H3/b5-4- |

InChI Key |

YFHOHYAUMDHSBX-PLNGDYQASA-N |

Isomeric SMILES |

C/C=C\C1=CC(=C(C(=C1)OC)O)OC |

Canonical SMILES |

CC=CC1=CC(=C(C(=C1)OC)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Syringylpropene can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of syringylpropene often involves the extraction and purification of lignin from lignocellulosic biomass. The process includes the treatment of biomass with aldehydes during lignin extraction, generating an aldehyde-stabilized lignin that can be converted into its monomers, including syringylpropene .

Chemical Reactions Analysis

Types of Reactions

Syringylpropene undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen to the compound, forming oxides.

Reduction: Involves the removal of oxygen or the addition of hydrogen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of syringylpropene, such as syringaldehyde and syringic acid, which are valuable in different industrial applications .

Scientific Research Applications

Food Industry

(Z)-2,6-dimethoxy-4-propenylphenol is recognized for its flavoring properties. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated its safety and established that there is no safety concern at current levels of intake when used as a flavoring agent . Its pleasant aroma and taste enhance food products, making it a suitable additive in various culinary applications.

Agricultural Use

Research indicates that compounds derived from the phenylpropanoid pathway, including (Z)-2,6-dimethoxy-4-propenylphenol, play a crucial role in plant defense mechanisms against pathogens. For instance, studies have shown that the accumulation of lignin and related phenolic compounds enhances resistance against parasitic plants like Striga hermonthica in rice . This suggests potential applications in developing resistant crop varieties through biotechnological approaches.

Material Science

Phenolic compounds are often utilized in the production of bio-based materials due to their ability to form cross-links through oxidative polymerization. (Z)-2,6-dimethoxy-4-propenylphenol can serve as a building block for bio-composites and adhesives . Its reactivity with peroxidases allows it to bind with other polymers, enhancing the mechanical properties of materials derived from lignin.

Case Study 1: Flavoring Agent Evaluation

A comprehensive evaluation by JECFA confirmed that (Z)-2,6-dimethoxy-4-propenylphenol is safe for use as a flavoring agent in food products. The evaluation included toxicological assessments and dietary exposure estimates . This case underscores the compound's viability in the food industry.

Case Study 2: Plant Defense Mechanisms

In a study investigating the role of phenolic compounds in plant defense, researchers found that rice plants expressing higher levels of lignin and related phenolics showed increased resistance to Striga hermonthica. The study highlighted how manipulating the biosynthesis of such compounds could lead to improved resistance in crops . This research supports the agricultural application of (Z)-2,6-dimethoxy-4-propenylphenol as part of integrated pest management strategies.

Data Table: Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of syringylpropene involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress pathways, acting as an antioxidant. The compound can scavenge free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize (Z)-2,6-dimethoxy-4-propenylphenol, its structural and functional analogs are analyzed below. These include compounds with variations in substituent positions, stereochemistry, or functional groups.

Eugenol (4-Allyl-2-methoxyphenol)

- Structure : Differs in the allyl group (vs. propenyl) and fewer methoxy groups (one vs. two).

- Boiling Point: 297°C (at atmospheric pressure), significantly higher than (Z)-2,6-dimethoxy-4-propenylphenol due to increased polarity from the hydroxyl group .

- Applications : Widely used in dentistry and as a flavoring agent. The absence of a second methoxy group reduces steric hindrance, enhancing reactivity in electrophilic substitution reactions.

Isoeugenol (2-Methoxy-4-propenylphenol)

- Structure : Shares the propenyl group but lacks the 6-methoxy substituent.

- Stereochemistry : Exists in both E and Z forms, with the Z-isomer exhibiting higher thermal stability.

- Bioactivity: Isoeugenol derivatives show antimicrobial properties, suggesting that the additional methoxy group in (Z)-2,6-dimethoxy-4-propenylphenol may modulate solubility and membrane permeability .

Methylisoeugenol (1,2-Dimethoxy-4-propenylbenzene)

- Structure : Contains two methoxy groups but at positions 1 and 2 (vs. 2 and 6).

- Reactivity: The para-propenyl group in methylisoeugenol undergoes oxidation more readily than the ortho-methoxy-substituted analog, indicating that substituent positioning significantly influences electronic effects .

Physicochemical Data Table

Key Research Findings

- Synthetic Utility: The Z-configuration of the propenyl group in (Z)-2,6-dimethoxy-4-propenylphenol enhances its stability in Diels-Alder reactions compared to E-isomers, as noted in NIST-derived computational studies .

- Solubility: The compound’s lipophilicity (logP ~2.8) is higher than eugenol (logP ~2.1) due to the additional methoxy group, making it more suitable for lipid-based formulations .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (Z)-2,6-dimethoxy-4-propenylphenol with high stereochemical purity?

- Methodological Answer : Synthesis typically involves Claisen-Schmidt condensation or allylation of syringol derivatives under controlled conditions. To ensure stereochemical purity (Z-configuration), use catalysts like palladium complexes with chiral ligands or photochemical isomerization. Monitor reaction progress via HPLC with chiral columns or polarimetry. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the (Z)-isomer .

Q. How can researchers confirm the structural identity and purity of (Z)-2,6-dimethoxy-4-propenylphenol?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare and NMR data with literature (e.g., δ 6.5–7.0 ppm for aromatic protons, δ 3.8 ppm for methoxy groups). The (Z)-isomer exhibits distinct coupling constants () for propenyl protons due to restricted rotation .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS (e.g., HP-5MS column, 30 m length, 1703.8 retention index) can verify molecular ion peaks (CHO, m/z 194.0943) .

- FTIR : Confirm methoxy (2850–2950 cm) and phenolic O-H (3200–3500 cm) stretches .

Q. What are the recommended storage conditions to prevent degradation of (Z)-2,6-dimethoxy-4-propenylphenol?

- Methodological Answer : Store in amber vials under inert gas (N or Ar) at –20°C to minimize oxidation. Avoid prolonged exposure to light, heat, or humidity, as propenyl groups are susceptible to radical-mediated isomerization. Regularly assess stability via UV-Vis spectroscopy (λ~270 nm) or TLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for (Z)-2,6-dimethoxy-4-propenylphenol across studies?

- Methodological Answer : Discrepancies may arise from isomer impurities or assay variability.

- Purity Validation : Re-analyze samples using chiral GC or HPLC to confirm (Z)-isomer content.

- Assay Standardization : Use cell-based assays (e.g., NF-κB inhibition in RAW 264.7 macrophages) with positive controls (e.g., curcumin). Cross-validate results with orthogonal methods like SPR for binding affinity .

- Meta-Analysis : Apply statistical tools (e.g., Cochrane’s Q-test) to assess heterogeneity in published data .

Q. What experimental strategies can distinguish the (Z)-isomer from the (E)-isomer in complex mixtures?

- Methodological Answer :

- NOESY NMR : Observe spatial proximity between propenyl protons and aromatic rings; (Z)-isomer shows stronger cross-peaks due to cis geometry.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

- VCD Spectroscopy : Compare vibrational circular dichroism spectra with computed (DFT) models for stereochemical assignment .

Q. How should researchers design experiments to evaluate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Omics Approaches : Perform RNA-seq or proteomics on treated cell lines to identify differentially expressed pathways (e.g., antioxidant response via Nrf2).

- Molecular Docking : Use AutoDock Vina to predict binding to targets like COX-2 or estrogen receptors. Validate with mutagenesis studies.

- Pharmacokinetics : Assess bioavailability via LC-MS/MS in plasma and tissues after oral/intravenous administration in rodent models .

Notes

- Isomer-Specific Considerations : The (Z)-isomer’s bioactivity may differ significantly from the (E)-isomer due to spatial orientation. Always validate stereochemistry before biological assays .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for open data sharing, ensuring compliance with ethical guidelines in health research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.